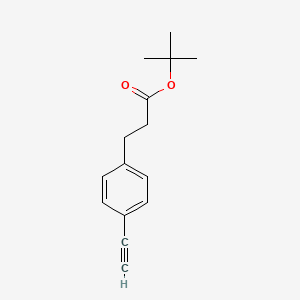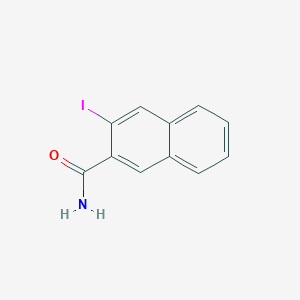
4-(4-Benzylphenoxy)butan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylphenoxy)butan-1-amine hydrochloride typically involves the following steps:
Formation of 4-(4-Benzylphenoxy)butan-1-amine: This step involves the reaction of 4-(4-Benzylphenoxy)butan-1-ol with ammonia or an amine source under suitable conditions to form the amine derivative.
Hydrochloride Salt Formation: The amine derivative is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper reaction conditions, and optimizing yields for commercial production.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Benzylphenoxy)butan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Reactions: Products include substituted amines or amides.
Oxidation: Products include oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Products include reduced amine derivatives.
Aplicaciones Científicas De Investigación
4-(4-Benzylphenoxy)butan-1-amine hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and chemical reactions.
Biology: It is employed in biochemical studies and proteomics research.
Industry: Used in the production of specialized chemicals and intermediates.
Mecanismo De Acción
The specific mechanism of action for 4-(4-Benzylphenoxy)butan-1-amine hydrochloride is not well-documented. as an amine derivative, it may interact with biological molecules through hydrogen bonding, ionic interactions, and other non-covalent interactions. These interactions can influence molecular targets and pathways involved in biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Benzyloxy)phenoxybutan-1-amine: Similar structure but without the hydrochloride salt.
4-(4-Benzylphenoxy)butan-1-ol: The alcohol derivative of the compound.
4-(4-Benzylphenoxy)butanoic acid: The carboxylic acid derivative.
Uniqueness
4-(4-Benzylphenoxy)butan-1-amine hydrochloride is unique due to its specific amine and hydrochloride salt functional groups, which confer distinct chemical and physical properties. These properties make it valuable in specific research and industrial applications.
Propiedades
IUPAC Name |
4-(4-benzylphenoxy)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c18-12-4-5-13-19-17-10-8-16(9-11-17)14-15-6-2-1-3-7-15;/h1-3,6-11H,4-5,12-14,18H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWUBQKNHJDGDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OCCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4'-Isopropoxy-[1,1'-biphenyl]-3-yl)ethanamine hydrochloride](/img/structure/B8244485.png)
![3'-(2-Aminoethyl)-[1,1'-biphenyl]-4-ol hydrochloride](/img/structure/B8244498.png)

![(3'-Isobutoxy-[1,1'-biphenyl]-3-yl)methanamine hydrochloride](/img/structure/B8244510.png)





